molecular formula C12H12N4O B1219660 3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile

3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile

Cat. No. B1219660
M. Wt: 228.25 g/mol
InChI Key: PERGIMFAIDAJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile is a member of oxanes.

Scientific Research Applications

Transformation in Acidic Media

The transformations of derivatives of 3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile in acidic media have been studied, revealing hydrolysis of the imino group and isolation of corresponding oxo derivatives or a cascade transformation to form cyclohexene derivatives (Ievlev et al., 2017).

Structure-Property Interrelationships

Research has focused on understanding the structure-property interrelationships of 3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane derivatives, using X-ray diffraction studies to propose formation pathways and analyze factors influencing the orientation of oxygen atoms and N-substituents in the imino group (Zolotoi et al., 1991).

Synthesis of Bioisosteric Ureas

These compounds have been used in the synthesis of bioisosteric 1,3-disubstituted ureas, showing potential as inhibitors of human soluble epoxide hydrolase. High yields of 74-93% were achieved in these syntheses (Burmistrov et al., 2019).

N,N'-Disubstituted Ureas Synthesis

The reaction with fluoro- and chloro-substituted anilines has been used to synthesize N,N'-disubstituted ureas containing a natural lipophilic camphanic acid moiety, showing promise as inhibitors of human soluble epoxide hydrolase (Pitushkin et al., 2020).

Diels-Alder Reactions

The compound has also been used in Diels-Alder reactions, leading to the synthesis of various isomeric adducts and further elaboration into other compounds, showcasing its versatility in organic synthesis (Jarvest & Readshaw, 1992).

properties

Product Name

3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

3-imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile

InChI

InChI=1S/C12H12N4O/c1-9(2)4-10(3)11(5-13,6-14)12(9,7-15)8(16)17-10/h16H,4H2,1-3H3

InChI Key

PERGIMFAIDAJHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C(C1(C(=N)O2)C#N)(C#N)C#N)C)C

solubility

34 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile
Reactant of Route 2
3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile
Reactant of Route 3
3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile
Reactant of Route 4
3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile
Reactant of Route 5
3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile
Reactant of Route 6
3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile

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